N,N,4-Trimethyl-1H-pyrrole-2-carboxamide
Description
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
N,N,4-trimethyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C8H12N2O/c1-6-4-7(9-5-6)8(11)10(2)3/h4-5,9H,1-3H3 |
InChI Key |
CMISHEJEPMDLSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=C1)C(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Methylpyrrole-2-carboxylic Acid
A key precursor is 4-methylpyrrole-2-carboxylic acid, which can be synthesized via multi-step reactions involving:
- Treatment with hydrogen chloride.
- Use of sodium methoxide.
- Neutralization with aqueous sodium hydroxide in ethanol.
This process yields the methyl-substituted pyrrole carboxylic acid, which serves as the backbone for further amide formation.
Conversion to N,N-Dimethylpyrrole-2-carboxamide
The carboxylic acid is then converted to the corresponding amide. For N,N-dimethyl derivatives, the amide nitrogen is methylated, often by:
- Activation of the carboxylic acid (e.g., via acid chlorides or coupling reagents).
- Reaction with dimethylamine or methylation of the amide nitrogen post-amide formation.
N,N-dimethyl-1H-pyrrole-2-carboxamide synthesis is well-documented and serves as a close analog to the target compound, differing mainly by the additional methyl group at the 4-position of the pyrrole ring.
Introduction of the 4-Methyl Group
The methyl group at the 4-position of the pyrrole ring can be introduced either:
- By starting with a 4-methyl-substituted pyrrole derivative.
- Or by selective methylation of the pyrrole ring post-amide formation, though the former is more common due to regioselectivity concerns.
Detailed Synthetic Route Example
Alternative and Advanced Methods
- N-Aminopyrrole Formation: Some methods involve the formation of N-aminopyrroles via treatment of pyrrole carboxamides with NaOH, NH4Cl, and NaClO, which can be intermediates for further functionalization.
- Non-traditional Bond Formation: Recent research explores de novo pyrrole synthesis and amide bond formation using novel reagents and catalysts to improve yields and selectivity.
Research Findings and Practical Considerations
- The use of the Vilsmeier reagent for acid chlorination is a practical and efficient method to activate the carboxylic acid for subsequent amide formation.
- Methylation steps require careful control to avoid over-alkylation or side reactions.
- Yields can vary depending on substituents; for example, electron-withdrawing groups on the pyrrole ring can reduce yields in analogous syntheses.
- The synthetic route is adaptable for scale-up, given the availability of starting materials and reagents.
Summary Table of Key Data
Chemical Reactions Analysis
Types of Reactions: N,N,4-Trimethyl-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different applications .
Scientific Research Applications
N,N,4-Trimethyl-1H-pyrrole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N,N,4-Trimethyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial DNA replication, leading to antimicrobial effects . The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons with Analogous Compounds
Key Observations:
Substituent Effects on Lipophilicity :
- The N,N-dimethyl group in N,N,4-Trimethyl-1H-pyrrole-2-carboxamide increases lipophilicity compared to compounds with polar substituents like 4-Bromo-N-(3-hydroxyphenyl)-1H-pyrrole-2-carboxamide () .
- Bulky substituents (e.g., adamantyl in 4x ) elevate molecular weight and may hinder bioavailability despite enhancing target binding .
Crystallographic and Conformational Differences: N-Nitro-1H-pyrrole-2-carboxamide exhibits a longer N2–C5 bond length (1.404 Å) compared to 1-Benzyl-N-methyl-1H-pyrrole-2-carboxamide (1.334 Å), attributed to steric and electronic effects of the nitro group .
Thermal Stability: Methylated derivatives (e.g., 4x and 4y) show higher melting points (>150°C) compared to non-methylated analogs, suggesting improved crystalline stability .
Key Inferences for this compound:
Q & A
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Apply the Newcastle-Ottawa Scale (NOS) to assess methodological quality in published studies. Prioritize data from studies with rigorous controls (e.g., dose-response validation, standardized assays like enzyme inhibition IC₅₀ measurements). Cross-validate findings using orthogonal techniques (e.g., SPR for binding kinetics vs. cellular assays for functional activity) .
Q. How can structure-activity relationship (SAR) studies improve the compound’s pharmacological profile?
- Methodological Answer : Systematically modify substituents (e.g., replacing N-methyl with cyclopropyl or fluorinated groups) and evaluate changes in potency, selectivity, and metabolic stability. Use in vitro ADME assays (e.g., microsomal stability, CYP450 inhibition) to prioritize analogs. SAR trends in related compounds (e.g., enhanced activity with trifluoromethyl groups) suggest viable optimization paths .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein thermal stabilization in cell lysates .
- CRISPR-Cas9 Knockout Models : Compare activity in wild-type vs. target gene-knockout cell lines to establish specificity .
- Transcriptomics/Proteomics : Identify downstream pathways affected by treatment (e.g., RNA-seq or LC-MS/MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
